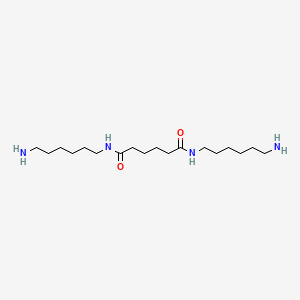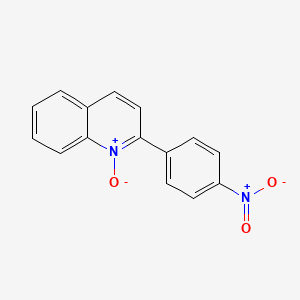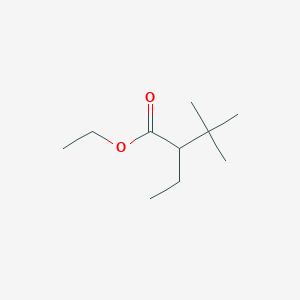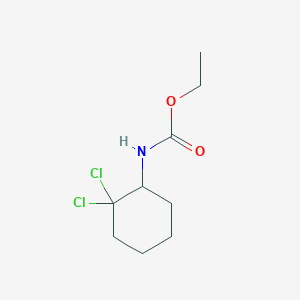
Ethyl (2,2-dichlorocyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,2-dichlorocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of an ethyl group, a dichlorocyclohexyl ring, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2,2-dichlorocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorocyclohexanol with ethyl isocyanate under mild conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts and additives may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2,2-dichlorocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The dichlorocyclohexyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction typically produces amines.
Applications De Recherche Scientifique
Ethyl (2,2-dichlorocyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.
Mécanisme D'action
The mechanism of action of ethyl (2,2-dichlorocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target.
Comparaison Avec Des Composés Similaires
Ethyl (2,2-dichlorocyclohexyl)carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group instead of an ethyl group.
Phenyl carbamate: Features a phenyl group in place of the cyclohexyl ring.
Uniqueness
The presence of the dichlorocyclohexyl ring in this compound imparts unique chemical and physical properties, such as increased steric hindrance and specific reactivity patterns. These characteristics can influence its behavior in chemical reactions and its interactions with biological targets, making it distinct from other carbamate compounds.
Propriétés
Numéro CAS |
64479-50-1 |
|---|---|
Formule moléculaire |
C9H15Cl2NO2 |
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
ethyl N-(2,2-dichlorocyclohexyl)carbamate |
InChI |
InChI=1S/C9H15Cl2NO2/c1-2-14-8(13)12-7-5-3-4-6-9(7,10)11/h7H,2-6H2,1H3,(H,12,13) |
Clé InChI |
YTTRBGSCJVWXBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1CCCCC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


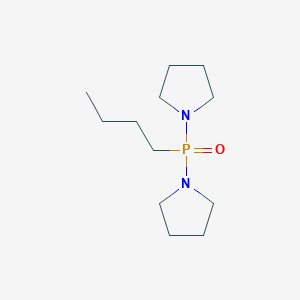
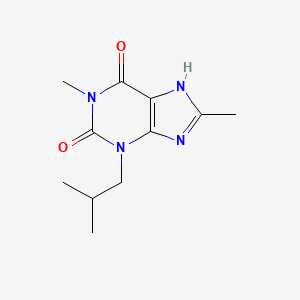
![N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea](/img/structure/B14489232.png)

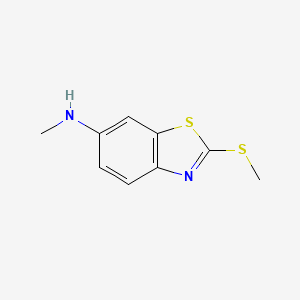

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
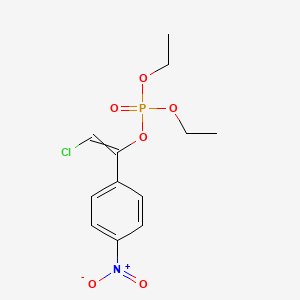

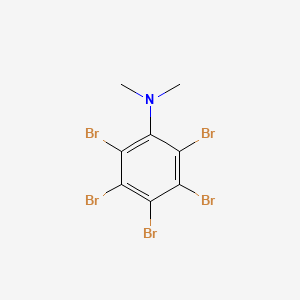
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
